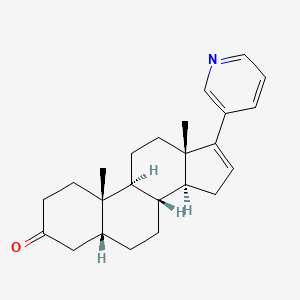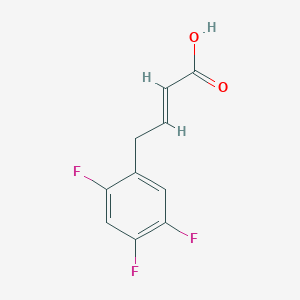![molecular formula C31H43NO6 B15293252 (3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid is a complex organic compound that belongs to the class of cholanic acids. This compound is characterized by the presence of a cholan-24-oic acid backbone with a 4-nitrobenzoyl ester group attached at the 3rd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid typically involves the esterification of cholan-24-oic acid with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can significantly increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Sodium hydroxide, water
Substitution: Sodium methoxide, methanol
Major Products
Oxidation: (3beta,5beta)-3-[(4-Aminobenzoyl)oxy]-cholan-24-oic Acid
Reduction: Cholan-24-oic acid and 4-nitrobenzyl alcohol
Substitution: Various substituted benzoyl derivatives
Scientific Research Applications
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3beta,5beta)-3-[(4-Aminobenzoyl)oxy]-cholan-24-oic Acid
- (3beta,5beta)-3-[(4-Methoxybenzoyl)oxy]-cholan-24-oic Acid
- (3beta,5beta)-3-[(4-Hydroxybenzoyl)oxy]-cholan-24-oic Acid
Uniqueness
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C31H43NO6 |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(4-nitrobenzoyl)oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C31H43NO6/c1-19(4-13-28(33)34)25-11-12-26-24-10-7-21-18-23(14-16-30(21,2)27(24)15-17-31(25,26)3)38-29(35)20-5-8-22(9-6-20)32(36)37/h5-6,8-9,19,21,23-27H,4,7,10-18H2,1-3H3,(H,33,34)/t19-,21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 |
InChI Key |
SVRJDMZNLCEDJP-DKEJFSPESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


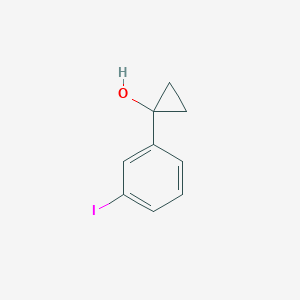
![(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
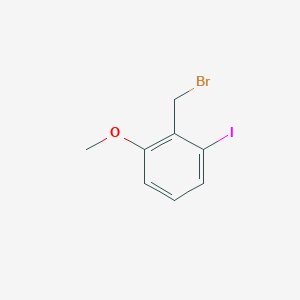
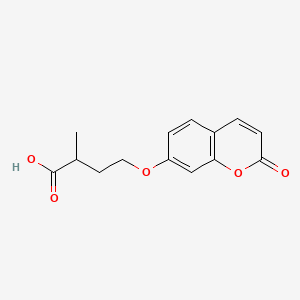
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
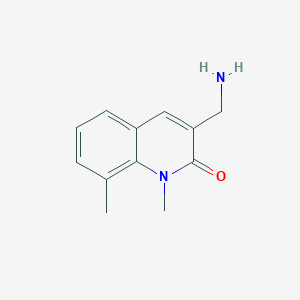
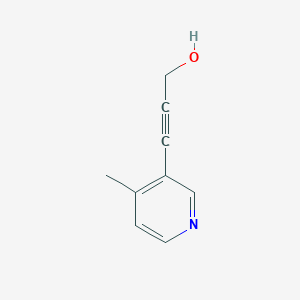
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)
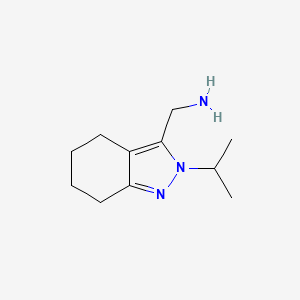
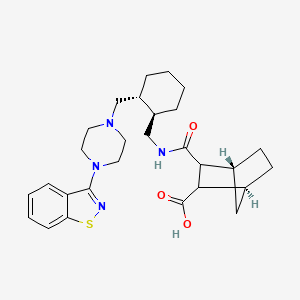
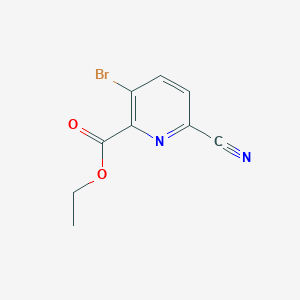
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
